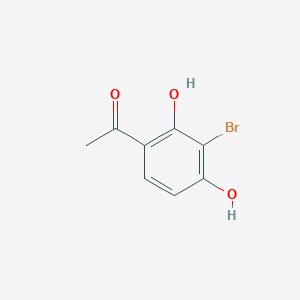

1-(3-Bromo-2,4-dihydroxyphenyl)ethan-1-one

Description

Contextualization within Brominated Acetophenone (B1666503) Derivatives

Brominated acetophenone derivatives are a significant class of compounds in organic chemistry. The presence of a bromine atom on the aromatic ring or on the acetyl side-chain imparts unique reactivity, making them valuable precursors in various chemical transformations. The position of the bromine atom, along with other substituents on the phenyl ring, significantly influences the compound's chemical and physical properties.

The bromination of acetophenone derivatives can occur at different positions, leading to a variety of isomers with distinct reactivity profiles. For instance, α-bromoacetophenones are known for their utility in the synthesis of heterocycles and as intermediates in the preparation of pharmaceuticals. On the other hand, ring-brominated acetophenones are key building blocks in cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

The subject of this article, 1-(3-Bromo-2,4-dihydroxyphenyl)ethan-1-one, belongs to the latter category, with the bromine atom situated on the aromatic ring. The presence of two hydroxyl groups further enhances its chemical versatility, offering multiple sites for subsequent reactions.

A comparison of the physical and chemical properties of some brominated dihydroxyacetophenone isomers is presented in the table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not Available | C₈H₇BrO₃ | 231.04 |

| 1-(5-Bromo-2,4-dihydroxyphenyl)ethan-1-one | 55965-35-0 | C₈H₇BrO₃ | 231.04 |

| 2-Bromo-1-(2,4-dihydroxyphenyl)ethan-1-one | 2491-39-6 | C₈H₇BrO₃ | 231.05 |

Significance in Organic Synthesis and Chemical Research

The significance of this compound in organic synthesis lies in its potential as a multifunctional building block. The three key functional groups—the ketone, the two hydroxyl groups, and the bromo substituent—can all participate in a wide range of chemical reactions.

The bromine atom can be readily displaced or used in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to introduce new carbon-carbon or carbon-heteroatom bonds. The hydroxyl groups can be alkylated, acylated, or used to form ethers and esters, providing a handle for modifying the molecule's solubility and other properties. The ketone group can undergo reactions typical of carbonyl compounds, such as reduction, oxidation, and condensation reactions.

This multifunctionality makes this compound a potentially valuable intermediate for the synthesis of a diverse array of target molecules, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties.

Overview of Research Trajectories

Given the limited direct research on this compound, research trajectories can be inferred from studies on analogous compounds. The primary area of investigation for such molecules is their application in synthetic chemistry.

A plausible synthetic route to this compound could involve the Friedel-Crafts acylation of 4-bromoresorcinol. This reaction, a cornerstone of organic synthesis, would introduce the acetyl group onto the resorcinol (B1680541) ring. Another potential method is the Fries rearrangement of a bromo-resorcinol acetate (B1210297), which involves the intramolecular migration of an acyl group. wikipedia.orgorganic-chemistry.org

Furthermore, research into the biological activities of brominated phenolic compounds suggests another potential avenue of investigation. For example, other brominated phenols have been shown to possess antimicrobial and anti-inflammatory properties. Future research could therefore explore the potential biological applications of this compound and its derivatives.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-4(10)5-2-3-6(11)7(9)8(5)12/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKACIHWWGAFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)O)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731123 | |

| Record name | 1-(3-Bromo-2,4-dihydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60990-39-8 | |

| Record name | 1-(3-Bromo-2,4-dihydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 1 3 Bromo 2,4 Dihydroxyphenyl Ethan 1 One and Its Analogs

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

The IR spectrum of 2,4-Dihydroxyacetophenone typically displays a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the two phenolic hydroxyl groups. The carbonyl (C=O) stretching vibration of the ketone is observed as a strong, sharp peak around 1650 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) groups can be seen in the 1200-1300 cm⁻¹ range.

For 1-(3-Bromo-4-hydroxyphenyl)ethanone , the IR spectrum would also show a broad O-H stretching band, though potentially less broad than in the dihydroxy analog, and a C=O stretching peak. The presence of the bromine atom introduces a C-Br stretching vibration, which is typically observed in the fingerprint region, between 500 and 700 cm⁻¹.

For the target compound, 1-(3-Bromo-2,4-dihydroxyphenyl)ethan-1-one , the IR spectrum is expected to exhibit a combination of these features. A very broad O-H stretching band due to the two hydroxyl groups, a strong C=O stretching absorption, aromatic C-H and C=C stretching bands, and a C-Br stretching vibration in the lower frequency region would be anticipated. The precise position of the C=O stretch may be slightly shifted due to the electronic effects of the additional hydroxyl group and the bromine atom.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Reference Data from Analogs (cm⁻¹) |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 (broad) | ~3200-3600 (2,4-Dihydroxyacetophenone) |

| Aromatic C-H | Stretching | 3000-3100 | ~3050 (Typical for substituted benzenes) |

| Carbonyl C=O | Stretching | ~1640-1660 | ~1650 (2,4-Dihydroxyacetophenone) |

| Aromatic C=C | Stretching | 1450-1600 | ~1450-1600 (Typical for substituted benzenes) |

| Phenolic C-O | Stretching | 1200-1300 | ~1250 (2,4-Dihydroxyacetophenone) |

| C-Br | Stretching | 500-700 | ~550-650 (Typical for bromoarenes) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In the ¹H NMR spectrum of 2,4-Dihydroxyacetophenone , the methyl protons of the acetyl group typically appear as a singlet at around 2.5 ppm. The aromatic protons will show a more complex pattern. The proton at C5, being ortho to a hydroxyl group and meta to the acetyl group, would likely appear as a doublet around 6.3-6.5 ppm. The proton at C3, also ortho to a hydroxyl group, would be in a similar region. The proton at C6, which is ortho to the electron-withdrawing acetyl group, would be the most deshielded, appearing as a doublet further downfield, likely around 7.5-7.7 ppm. The phenolic protons would appear as broad singlets, which can be exchangeable with D₂O.

For This compound , the methyl protons will still be a singlet around 2.5 ppm. The aromatic region will be simpler due to having only two protons. The proton at C5 would be a doublet, and the proton at C6 would be a doublet. The bromine atom at C3 and the hydroxyl group at C2 will influence the chemical shifts of the remaining aromatic protons through their electronic effects. The proton at C5 is expected to be shielded by the two hydroxyl groups, while the proton at C6 will be deshielded by the adjacent carbonyl group.

| Proton | Predicted Chemical Shift (ppm) for this compound | Multiplicity | Reference Data from Analogs (ppm) |

|---|---|---|---|

| -COCH₃ | ~2.5 | s | ~2.5 (s, 2,4-Dihydroxyacetophenone) |

| Ar-H5 | ~6.4-6.6 | d | ~6.3-6.5 (d, H5 of 2,4-Dihydroxyacetophenone) |

| Ar-H6 | ~7.6-7.8 | d | ~7.5-7.7 (d, H6 of 2,4-Dihydroxyacetophenone) |

| -OH | Variable (broad) | s | Variable (broad s, 2,4-Dihydroxyacetophenone) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. In 2,4-Dihydroxyacetophenone , the carbonyl carbon is the most deshielded, appearing around 200 ppm. The methyl carbon of the acetyl group is found at approximately 26 ppm. The aromatic carbons show distinct signals based on their substitution. The carbons bearing the hydroxyl groups (C2 and C4) are shielded and appear at higher field (e.g., ~160-165 ppm), while the carbon attached to the acetyl group (C1) is also downfield.

For This compound , the carbonyl and methyl carbon shifts will be similar to the analog. The introduction of bromine at C3 will cause a significant downfield shift for C3 itself and will influence the shifts of the adjacent carbons. The carbon atom bonded to bromine (C3) will have a chemical shift in the range of 100-110 ppm.

| Carbon | Predicted Chemical Shift (ppm) for this compound | Reference Data from Analogs (ppm) |

|---|---|---|

| -COCH₃ | ~200-205 | ~202 (2,4-Dihydroxyacetophenone) |

| -COCH₃ | ~26 | ~26 (2,4-Dihydroxyacetophenone) |

| C1 | ~115 | ~114 (2,4-Dihydroxyacetophenone) |

| C2 | ~160-165 | ~162 (C2 of 2,4-Dihydroxyacetophenone) |

| C3 | ~105-110 | ~102 (C3 of 2,4-Dihydroxyacetophenone) |

| C4 | ~163-168 | ~165 (C4 of 2,4-Dihydroxyacetophenone) |

| C5 | ~108-112 | ~107 (C5 of 2,4-Dihydroxyacetophenone) |

| C6 | ~130-135 | ~132 (C6 of 2,4-Dihydroxyacetophenone) |

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY: A COSY spectrum of this compound would show a correlation between the aromatic protons at C5 and C6, confirming their adjacent relationship.

HSQC: An HSQC spectrum would reveal the direct one-bond correlations between the protons and the carbons they are attached to. This would definitively link the proton signals of H5 and H6 to their corresponding carbon signals (C5 and C6), and the methyl protons to the methyl carbon.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For This compound , the molecular ion peak [M]⁺ would be expected at m/z 230 and a characteristic [M+2]⁺ peak of similar intensity at m/z 232, which is indicative of the presence of a single bromine atom.

The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) to form a stable acylium ion. Another prominent fragmentation pathway would be the cleavage of the acyl group, leading to a fragment corresponding to the brominated dihydroxyphenyl cation.

The mass spectrum of 2,4-Dihydroxyacetophenone shows a molecular ion peak at m/z 152. chemicalbook.com A major fragment is observed at m/z 137, corresponding to the loss of a methyl group. chemicalbook.com The mass spectrum of 1-(3-Bromo-4-hydroxyphenyl)ethanone would show molecular ion peaks at m/z 214 and 216. acs.org

| Ion | Expected m/z for this compound | Fragment Lost | Reference Data from Analogs (m/z) |

|---|---|---|---|

| [M]⁺ | 230 | - | 152 (2,4-Dihydroxyacetophenone) chemicalbook.com |

| [M+2]⁺ | 232 | - | 216 (1-(3-Bromo-4-hydroxyphenyl)ethanone) acs.org |

| [M-CH₃]⁺ | 215 | CH₃ | 137 (2,4-Dihydroxyacetophenone) chemicalbook.com |

| [M-CH₃+2]⁺ | 217 | CH₃ | - |

| [M-COCH₃]⁺ | 187 | COCH₃ | - |

| [M-COCH₃+2]⁺ | 189 | COCH₃ | - |

X-ray Diffraction Analysis for Solid-State Structure Determination

Although a crystal structure for this compound has not been reported, the crystallographic analysis of its analog, 2-Bromo-2',4'-dihydroxyacetophenone, reveals key structural features. This analog possesses a planar aromatic system, with the acetyl side chain positioned to minimize steric hindrance between the bromine atom and the substituents on the aromatic ring.

For the parent compound, 1-(2,4-dihydroxyphenyl)ethanone (resacetophenone), crystallographic data is available and provides a foundation for understanding the likely conformation of its brominated derivative.

Table 1: Crystallographic Data for 1-(2,4-dihydroxyphenyl)ethanone (Resacetophenone)

| Parameter | Value |

|---|---|

| CCDC Number | 667304 |

| Empirical Formula | C₈H₈O₃ |

| Formula Weight | 152.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.93 |

| b (Å) | 5.86 |

| c (Å) | 11.53 |

| α (°) | 90 |

| β (°) | 107.86 |

| γ (°) | 90 |

| Volume (ų) | 702.5 |

| Z | 4 |

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) via PubChem. nih.gov

Based on this data, it is probable that this compound would also crystallize in a similar system, with adjustments to the unit cell parameters to accommodate the larger bromine atom. The planarity of the dihydroxyphenyl ring is expected to be maintained, with the acetyl group's orientation influenced by both electronic effects and steric interactions with the adjacent hydroxyl and bromine substituents.

The presence of two hydroxyl groups and a carbonyl group in this compound makes it a prime candidate for the formation of extensive hydrogen bonding networks. These interactions are crucial in dictating the packing of molecules within the crystal and influencing physical properties such as melting point and solubility.

In analogs like 2-Bromo-2',4'-dihydroxyacetophenone, the hydroxyl groups are identified as key sites for hydrogen bonding, which significantly affects the crystal packing. In the solid state, it is anticipated that the hydroxyl groups of this compound would act as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygens would serve as acceptors. This could lead to the formation of intricate one-, two-, or three-dimensional networks.

Chemical Reactivity and Mechanistic Investigations of 1 3 Bromo 2,4 Dihydroxyphenyl Ethan 1 One

Reactivity of the Carbonyl Group

The carbonyl group (C=O) in 1-(3-Bromo-2,4-dihydroxyphenyl)ethan-1-one is a primary site for chemical reactions, characterized by the polarization of the carbon-oxygen double bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen atom is nucleophilic and can be protonated or coordinate to Lewis acids.

Nucleophilic addition is a fundamental reaction of the carbonyl group. In the case of this compound, the electrophilic carbonyl carbon can be attacked by a variety of nucleophiles. For instance, it can react with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to form a hydrazone. This reaction proceeds by the initial attack of the nitrogen atom of hydrazine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone. This transformation is a common method for the derivatization of ketones. nih.gov

The general mechanism for the formation of a hydrazone from an acetophenone (B1666503) derivative is depicted below:

Step 1: Nucleophilic attack of hydrazine on the carbonyl carbon. Step 2: Proton transfer to form a zwitterionic intermediate. Step 3: Dehydration to form the final hydrazone product.

A study on the synthesis of 2,4-dihydroxyacetophenone derivatives demonstrated the formation of hydrazones, which could then be further reacted with various aldehydes to produce bis-Schiff bases. nih.gov While this study did not use the exact bromo-substituted analogue, the reactivity of the acetyl group is expected to be similar.

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1-(3-bromo-2,4-dihydroxyphenyl)ethanol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups like esters or amides. The reaction is generally carried out in a protic solvent such as ethanol or methanol (B129727).

The mechanism of reduction with sodium borohydride involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent to give the alcohol product.

| Reactant | Reagent | Solvent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Ethanol | 1-(3-Bromo-2,4-dihydroxyphenyl)ethanol |

This table illustrates a typical reduction reaction of the target compound.

While specific studies on the reduction of this compound are not prevalent in the literature, the reduction of similar acetophenone derivatives is a well-established and predictable reaction. For example, the reduction of 3-nitroacetophenone to 1-(3-nitrophenyl)ethanol (B1296107) using sodium borohydride is a standard laboratory procedure.

Reactivity of Phenolic Hydroxyl Groups

The two phenolic hydroxyl (-OH) groups on the aromatic ring of this compound are acidic and can undergo a variety of reactions, including oxidation, etherification, and esterification. Their presence also facilitates hydrogen bonding and complexation with metal ions.

The phenolic hydroxyl groups, particularly in a dihydroxy-substituted benzene (B151609) ring, are susceptible to oxidation to form quinone derivatives. The oxidation of dihydroxybenzenes (hydroquinones and catechols) to the corresponding quinones is a fundamental reaction in organic chemistry. However, the oxidation of resorcinol (B1680541) derivatives, such as the target molecule, can be more complex.

Studies on the oxidation of bromophenols and resorcinol itself have shown that these reactions can lead to the formation of polymeric products through radical coupling mechanisms. acs.orgnih.gov For instance, the oxidation of bromophenols with potassium permanganate (B83412) can result in the formation of hydroxylated polybrominated diphenyl ethers and biphenyls. acs.org The electrochemical oxidation of resorcinol has also been shown to produce polymeric films on the electrode surface. nih.govfrontiersin.org

While the direct oxidation of this compound to a simple bromo-hydroxy-quinone is not a straightforward or commonly reported reaction, the potential for oxidative coupling to form more complex structures exists. The presence of the electron-withdrawing acetyl group and the bromine atom will influence the electron density of the ring and thus its susceptibility to oxidation.

The phenolic hydroxyl groups of this compound can be converted to ethers or esters.

Etherification is commonly achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) with a base (e.g., sodium hydride) to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction to form the ether. Given that there are two hydroxyl groups, selective mono-etherification or di-etherification can be achieved by controlling the stoichiometry of the reagents. In some cases, it may be advantageous to first etherify the hydroxyl groups before performing other reactions on the molecule, for example, to prevent unwanted side reactions during bromination. google.com

Esterification of the phenolic hydroxyl groups can be accomplished by reacting the compound with an acid chloride or an acid anhydride (B1165640) in the presence of a base catalyst. For example, reaction with acetic anhydride would yield the corresponding acetate (B1210297) ester(s). This reaction is a common method for protecting hydroxyl groups or modifying the properties of the molecule.

| Reaction Type | Reagents | Functional Group Targeted | Product Type |

| Etherification | Alkyl halide, Base | Phenolic Hydroxyl | Ether |

| Esterification | Acid anhydride/chloride, Base | Phenolic Hydroxyl | Ester |

This table summarizes common derivatization reactions of the phenolic hydroxyl groups.

The hydroxyl groups of this compound play a crucial role in its supramolecular chemistry through hydrogen bonding. The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen, creating a stable six-membered ring. This type of intramolecular hydrogen bonding is a well-documented phenomenon in ortho-hydroxy acetophenones and influences the planarity and conformational preference of the molecule. nih.gov

In the solid state, the remaining para-hydroxyl group and the carbonyl oxygen can participate in intermolecular hydrogen bonding, leading to the formation of extended networks and influencing the crystal packing. nih.govresearchgate.net

Furthermore, the presence of the ortho-hydroxyacetophenone moiety provides a bidentate chelation site for metal ions. The hydroxyl oxygen and the carbonyl oxygen can coordinate to a metal center to form a stable six-membered chelate ring. Studies on a terpolymer resin synthesized from 2,4-dihydroxyacetophenone have demonstrated its ability to chelate various metal ions, including Fe³⁺, Cu²⁺, and Ni²⁺, highlighting the ion-exchange properties conferred by this structural motif. The brominated analogue is expected to retain this chelating ability, with the electronic effects of the bromine atom potentially modulating the stability of the metal complexes formed.

Reactivity of the Bromine Atom

The bromine atom in this compound can participate in a variety of reactions, most notably nucleophilic substitution at the alpha-carbon of the acetyl group (if isomerized) and palladium-catalyzed cross-coupling reactions at the aromatic ring.

Nucleophilic Substitution Reactions of the α-Bromo Position

While the title compound is an aryl bromide, its structural isomer, 2-bromo-1-(2,4-dihydroxyphenyl)ethan-1-one, is an α-bromo ketone and is susceptible to nucleophilic substitution reactions at the carbon adjacent to the carbonyl group. This type of reaction is a common transformation for α-haloketones. libretexts.org The presence of the bromine atom on the α-carbon makes it an electrophilic center, readily attacked by nucleophiles.

The general mechanism for α-halogenation of ketones proceeds through an enol or enolate intermediate. In acidic conditions, the ketone is protonated, followed by tautomerization to the enol form, which then attacks the halogen. libretexts.org The resulting α-bromo ketone can then undergo substitution reactions.

Table 1: Potential Nucleophilic Substitution Reactions of 2-Bromo-1-(2,4-dihydroxyphenyl)ethan-1-one

| Nucleophile | Product Type |

| Amines | α-Amino ketones |

| Thiolates | α-Thio ketones |

| Carboxylates | α-Acyloxy ketones |

| Azide | α-Azido ketones |

This table represents potential reactions based on the known reactivity of α-bromo ketones. Specific experimental data for 2-bromo-1-(2,4-dihydroxyphenyl)ethan-1-one is limited in the provided search results.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atom on the aromatic ring of this compound is a suitable handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. wikipedia.orgfishersci.co.uknih.govlibretexts.org For this compound, this would involve its reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C-3 position of the phenyl ring. The catalytic cycle generally involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Heck reaction is another important palladium-catalyzed reaction that couples aryl halides with alkenes. organic-chemistry.orgbeilstein-journals.orgnih.govyoutube.com The reaction of this compound with an alkene in the presence of a palladium catalyst and a base would lead to the formation of a substituted alkene at the C-3 position.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This reaction would enable the introduction of an alkyne moiety at the C-3 position of the title compound.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Bond |

| Suzuki-Miyaura | Boronic acid/ester | C-C (Aryl-Aryl, Aryl-Alkyl) |

| Heck | Alkene | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) |

This table illustrates the potential applications of palladium-catalyzed reactions for modifying this compound.

Electrophilic Aromatic Substitution on the Phenolic Ring

The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two powerful activating hydroxyl groups.

Influence of Activating and Deactivating Substituents

The regioselectivity of electrophilic substitution is directed by the existing substituents on the ring:

-OH (Hydroxyl) groups: These are strong activating groups and are ortho, para-directing. The hydroxyl groups at C-2 and C-4 will direct incoming electrophiles to the ortho and para positions relative to them.

-Br (Bromo) group: This is a deactivating group but is also ortho, para-directing.

-C(O)CH₃ (Acetyl) group: This is a deactivating group and is meta-directing.

The combined effect of these substituents determines the position of further substitution. The powerful activating effect of the two hydroxyl groups generally dominates over the deactivating effects of the bromo and acetyl groups. The available positions for substitution are C-5 and C-6. The C-5 position is ortho to the C-4 hydroxyl group and meta to the C-2 hydroxyl group and the acetyl group. The C-6 position is ortho to the C-2 hydroxyl group and para to the C-4 hydroxyl group.

Further Halogenation Selectivity

Given the directing effects of the substituents, further halogenation of this compound is expected to occur at the most activated available position. A patent describes the synthesis of 3,5-dibromo-2,4-dihydroxyacetophenone from 2,4-dihydroxyacetophenone by treatment with a brominating agent. google.com This suggests that in the case of this compound, further bromination would likely occur at the C-5 position, which is ortho to one hydroxyl group and para to the other, and is sterically accessible.

Mechanistic Pathways of Formation and Transformation

The synthesis of this compound typically starts with the formation of the 2,4-dihydroxyacetophenone backbone, followed by regioselective bromination.

A common method for the synthesis of hydroxyacetophenones is the Fries rearrangement , where a phenyl acetate is rearranged in the presence of a Lewis acid catalyst, such as aluminum chloride, to form ortho- and para-hydroxy acetophenones. pw.livewikipedia.orgbyjus.comorganic-chemistry.orgresearchgate.net In the context of the precursor, resorcinol diacetate could potentially undergo a Fries rearrangement to yield a dihydroxyacetophenone.

Alternatively, 2,4-dihydroxyacetophenone can be synthesized by the reaction of resorcinol with acetic acid in the presence of a catalyst like zinc chloride or a proton acid. google.comgoogle.com

Once 2,4-dihydroxyacetophenone is formed, bromination can be carried out. The hydroxyl groups activate the ring, and the bromine is directed to the position ortho to one hydroxyl group and para to the other, which is the C-3 position (or C-5, which are equivalent in the unsubstituted precursor).

The transformation of this compound in subsequent reactions, such as the palladium-catalyzed couplings discussed earlier, follows well-established mechanistic pathways for these respective name reactions. The specific electronic and steric environment of the molecule will influence the reaction rates and yields. For instance, in Suzuki-Miyaura coupling, the electron-rich nature of the phenolic ring may facilitate the oxidative addition step.

Detailed Mechanisms of α-Bromination of Acetophenones

The α-bromination of acetophenones is a fundamental transformation in organic synthesis, yielding α-bromoacetophenones which are valuable intermediates for the production of various more complex molecules. shodhsagar.com This reaction typically proceeds via an acid-catalyzed mechanism involving an enol intermediate. libretexts.org

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the acetophenone. This initial step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens. A weak base, which can be the solvent or the conjugate base of the acid catalyst, then abstracts an α-proton, leading to the formation of an enol. masterorganicchemistry.comyoutube.com This enol tautomer is the key nucleophilic species in the reaction. masterorganicchemistry.com

Figure 1: General Mechanism of Acid-Catalyzed α-Bromination of Acetophenone

Protonation of carbonyl oxygen: The ketone is activated by an acid catalyst.

Enol formation: A proton is removed from the α-carbon to form the enol.

Nucleophilic attack: The enol attacks the bromine molecule.

Deprotonation: The final product, an α-bromo ketone, is formed.

A variety of acids can be employed to catalyze this transformation, including hydrogen bromide (HBr) and acetic acid (AcOH). masterorganicchemistry.com Alternatively, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine, often in the presence of a catalytic amount of acid like p-toluenesulfonic acid (p-TsOH) or photochemically. shodhsagar.com

The bromination of hydroxy-substituted acetophenones, such as the precursor to this compound, presents a unique challenge. The hydroxyl groups on the aromatic ring are strong activating groups, making the ring highly susceptible to electrophilic aromatic substitution. zenodo.org Consequently, direct treatment of a hydroxyacetophenone with bromine can lead to bromination of the aromatic ring rather than the desired α-position of the acetyl group. zenodo.org To achieve selective α-bromination, the hydroxyl groups are often protected, for example, by converting them into ethers. This deactivates the ring sufficiently to allow for the selective bromination of the acetyl side-chain. zenodo.org

The reaction conditions for the bromination of various acetophenone derivatives can be tailored to favor either side-chain or ring bromination, primarily by manipulating the electron density of the aromatic ring. zenodo.org

Table 1: Conditions for Bromination of Acetophenone Derivatives

| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| Acetophenone | Br₂ | Acetic Acid | α-Bromoacetophenone | libretexts.org |

| Acetophenone | NBS | p-TsOH / Acetonitrile | α-Bromoacetophenone | shodhsagar.com |

| 2-Hydroxyacetophenone | Br₂ | Methanol / HCl | Ring Bromination Product | zenodo.org |

| 2-Benzyloxy-5-methylacetophenone | Br₂ | Methanol / HCl | 2-Bromo-1-(2-benzyloxy-5-methylphenyl)ethanone | zenodo.org |

| 2',4'-Dihydroxyacetophenone | CuBr₂ | Ethyl Acetate / Chloroform | 2-Bromo-1-(2,4-dihydroxyphenyl)ethanone | lew.ro |

Autocatalytic Phenomena in Bromination Processes

Autocatalysis is a phenomenon where a product of a chemical reaction serves as a catalyst for that same reaction. This results in a reaction rate that increases over time as the concentration of the catalytic product builds up, before eventually slowing down as the reactants are consumed.

The acid-catalyzed α-bromination of acetophenones is a prime example of a reaction that can exhibit autocatalytic behavior. As detailed in the mechanism (Section 4.5.1), the reaction requires an acid catalyst to facilitate the rate-determining enolization step. libretexts.org One of the byproducts of the bromination reaction is hydrogen bromide (HBr). masterorganicchemistry.com

HBr is a strong acid and can effectively protonate the carbonyl oxygen of the unreacted acetophenone molecules. This in-situ generation of the catalyst means that as the reaction proceeds, the concentration of the acid catalyst (HBr) increases. According to the rate law for acid-catalyzed halogenation, the rate is dependent on the concentration of both the ketone and the acid catalyst (Rate = k[Ketone][H⁺]). libretexts.org

Reaction Pathways in Multi-step Synthesis

The compound this compound is synthesized and utilized as a key intermediate in various multi-step synthetic pathways. Its structure, featuring a reactive α-bromo ketone moiety and two phenolic hydroxyl groups, allows for diverse subsequent chemical transformations.

A primary synthetic route to this class of compounds starts with the corresponding dihydroxyacetophenone. For instance, 2-bromo-1-(2,4-dihydroxyphenyl)ethanone can be synthesized from 1-(2,4-dihydroxyphenyl)ethanone (also known as resacetophenone). lew.ronist.gov The bromination can be carried out using reagents like copper(II) bromide, which can offer selectivity for the α-position under certain conditions. lew.ro The reaction protocol often involves dissolving the starting acetophenone in a suitable solvent, followed by the addition of the brominating agent.

Once synthesized, the α-bromo-dihydroxyacetophenone serves as a versatile building block. The bromine atom at the α-position is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups. For example, it can undergo substitution reactions with nucleophiles such as amines or thiols to form α-amino ketones or α-thio ketones, respectively. These products are often precursors to biologically active heterocyclic compounds.

Furthermore, the hydroxyl groups on the phenyl ring can participate in various reactions. They can be alkylated or acylated to form ethers or esters, which can alter the compound's properties or serve as protecting groups for further transformations. The compound can also undergo condensation reactions. For example, it can react with aldehydes in the presence of a catalyst to form α,β-unsaturated ketones, also known as chalcones.

The synthesis of bis-Schiff bases from 2,4-dihydroxyacetophenone, by first reacting it with hydrazine hydrate and then with various aldehydes, highlights a different reaction pathway for the parent ketone. nih.gov A similar strategy could be envisioned for the brominated derivative, leading to more complex and functionally diverse molecules. The combination of the reactive α-bromo group and the phenolic hydroxyls makes this compound and its isomers valuable intermediates in synthetic organic chemistry.

Computational Chemistry and Theoretical Studies of 1 3 Bromo 2,4 Dihydroxyphenyl Ethan 1 One

Molecular Structure and Geometry Optimization

Two of the most prominent quantum mechanical methods for geometry optimization are Density Functional Theory (DFT) and the Hartree-Fock (HF) method.

Hartree-Fock (HF) Theory: This is an ab initio method that solves the Schrödinger equation for a multi-electron system by approximating the wavefunction as a single Slater determinant. While foundational, HF theory neglects electron correlation, which can affect the accuracy of the calculated properties. For a related compound, 3-bromoacetophenone, calculations have been performed using the HF method to optimize the molecular structure and calculate vibrational frequencies. jocpr.com

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. Instead of the complex wavefunction, DFT uses the electron density as the fundamental variable. A popular functional used in DFT calculations is B3LYP, which is a hybrid functional that combines the strengths of both HF and DFT approaches. DFT methods have been successfully applied to study the geometry and electronic properties of various chalcones and substituted acetophenones. jocpr.commdpi.com For instance, in a study of a bromo-substituted furanone derivative, DFT was employed for a comprehensive structural and reactivity analysis. mdpi.com

The optimization of 1-(3-Bromo-2,4-dihydroxyphenyl)ethan-1-one using these methods would likely show a planar phenyl ring, with the hydroxyl and bromo substituents influencing the orientation of the ethanone (B97240) group.

The accuracy of both HF and DFT calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals.

Pople-style basis sets: A commonly used series of basis sets is the Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p). The inclusion of polarization functions (d,p) allows for more flexibility in describing the electron distribution around atoms, which is crucial for molecules with heteroatoms like oxygen and bromine. Studies on similar aromatic ketones have utilized the 6-31G(d,p) basis set for reliable predictions of geometry and vibrational frequencies. jocpr.com For a chalcone (B49325) derivative, the 6-311G** basis set was employed to achieve a good correlation between theoretical and experimental data. mdpi.com

The choice of basis set is a trade-off between accuracy and computational cost. Larger basis sets provide more accurate results but require significantly more computational resources. For a molecule of the size of this compound, a basis set like 6-31G(d,p) or 6-311G(d,p) would offer a good compromise.

A hypothetical table of optimized geometrical parameters for this compound, as would be obtained from a DFT/B3LYP calculation with a 6-311+G(d,p) basis set, is presented below.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | ~1.90 Å |

| C=O | ~1.23 Å | |

| C-OH (ortho) | ~1.36 Å | |

| C-OH (para) | ~1.37 Å | |

| Bond Angle | C-C-Br | ~119° |

| C-C=O | ~121° | |

| Dihedral Angle | C-C-C=O | ~0° or ~180° |

Note: The values in the table are illustrative and based on typical bond lengths and angles for similar functional groups.

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, a wealth of information about the electronic structure and chemical reactivity of this compound can be extracted.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior of a molecule.

HOMO: The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character.

LUMO: The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's electrophilic character.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For aromatic ketones, the HOMO is often distributed over the phenyl ring and the oxygen atoms of the hydroxyl groups, while the LUMO is typically localized on the carbonyl group and the aromatic ring. The HOMO-LUMO energy gap for a related bromo-substituted compound was calculated to be 3.6725 eV, indicating its relative stability. researchgate.net Computational studies on 3-bromoacetophenone have also involved the calculation of the HOMO-LUMO gap to understand charge transfer within the molecule. jocpr.com

A hypothetical FMO analysis for this compound would likely yield the following data:

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Note: These energy values are illustrative examples.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating different electrostatic potential values.

Red regions: These indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. In this compound, these would be expected around the oxygen atoms of the carbonyl and hydroxyl groups.

Blue regions: These represent areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These are often found around the hydrogen atoms of the hydroxyl groups.

Green regions: These correspond to areas of neutral potential.

MEP analysis is a powerful tool for predicting intermolecular interactions, such as hydrogen bonding. researchgate.net In a study of a chalcone derivative, MEP analysis revealed that the oxygen atoms and the π-system were the primary sites for electrophilic attack. mdpi.com

Fukui functions are reactivity indices derived from DFT that provide a more quantitative measure of the reactivity of different atomic sites within a molecule. researchgate.net They help in identifying the most probable sites for electrophilic and nucleophilic attack.

f+(r): This function indicates the propensity of a site to undergo a nucleophilic attack. A higher value suggests a more reactive site for accepting an electron.

f-(r): This function indicates the propensity of a site to undergo an electrophilic attack. A higher value suggests a more reactive site for donating an electron.

Fukui function analysis has been used to pinpoint reactive sites in various molecules, aiding in the understanding of their chemical behavior and reaction mechanisms. researchgate.netresearchgate.net For this compound, one would expect the carbonyl carbon to have a high f+ value, making it a primary site for nucleophilic attack. Conversely, the oxygen atoms and certain carbon atoms in the phenyl ring would likely exhibit high f- values, indicating their susceptibility to electrophilic attack.

A hypothetical Fukui function analysis might yield the following for selected atoms:

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| C (carbonyl) | 0.15 | 0.02 |

| O (carbonyl) | 0.03 | 0.18 |

| O (hydroxyl, ortho) | 0.04 | 0.15 |

| C (para to bromo) | 0.08 | 0.05 |

Note: These are illustrative values to demonstrate the output of such an analysis.

Analysis of Electron Density Distribution and Localization Function

There are currently no published studies that specifically analyze the electron density distribution or electron localization function (ELF) for this compound. Such an analysis would provide valuable insights into the chemical bonding and reactivity of the molecule, highlighting the effects of the bromine and hydroxyl substituents on the aromatic system and the ethanone side chain.

Thermochemical Studies and Energetics

Detailed thermochemical data for this compound, including its bond dissociation energies, ionization potential, and temperature-dependent thermodynamic functions, have not been reported.

Bond Dissociation Energy (BDE) Calculations

Specific Bond Dissociation Energy (BDE) calculations for the various bonds within this compound are not available. BDE values are crucial for understanding the stability of the molecule and predicting its behavior in chemical reactions, particularly those involving radical mechanisms.

Ionization Potential (IP) Calculations

The Ionization Potential (IP) of this compound has not been computationally determined or experimentally measured. The IP is a fundamental electronic property that influences the molecule's susceptibility to oxidation and its charge transfer characteristics.

Thermodynamic Functions and Temperature Dependence

There is no available data on the standard thermodynamic functions of formation (enthalpy, Gibbs free energy) or their dependence on temperature for this compound. This information is essential for predicting the spontaneity and equilibrium of reactions involving this compound.

Intermolecular Interactions and Crystal Packing

A detailed analysis of the intermolecular interactions and crystal packing of this compound is precluded by the absence of a published crystal structure.

Hydrogen Bonding Analysis (e.g., AIM Topology)

Without crystallographic data, a quantitative analysis of the hydrogen bonding network using methods such as the Quantum Theory of Atoms in Molecules (QTAIM) cannot be performed. Such an analysis would elucidate the nature and strength of the hydrogen bonds that are expected to be significant in this molecule due to the presence of two hydroxyl groups.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a powerful computational method used to identify and visualize non-covalent interactions (NCIs) within a molecule and between molecules. Based on the electron density (ρ) and its first derivative, the RDG is a dimensionless quantity that highlights regions of space where non-covalent interactions occur. When plotted against the electron density, multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density, RDG analysis can distinguish between attractive and repulsive interactions.

For this compound, several intramolecular non-covalent interactions are expected to play a crucial role in determining its most stable conformation. These include:

Hydrogen Bonding: A strong intramolecular hydrogen bond is anticipated between the carbonyl oxygen of the ethanone group and the hydrogen of the adjacent hydroxyl group at the C2 position.

Steric Repulsion: Repulsive interactions, appearing as spikes in the RDG plot in regions of high steric clash, are expected, for instance, involving the bulky bromine atom.

A typical RDG analysis would be performed on the geometry-optimized structure of the molecule, calculated using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-311++G(d,p) basis set. The resulting analysis would generate 3D isosurfaces around the molecule, color-coded to represent the nature of the interactions: blue for strong attractive interactions (hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. This visualization provides an intuitive chemical picture of the intramolecular forces governing the molecule's structure.

Spectroscopic Property Predictions and Validation

Computational methods are instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks with greater confidence and understand the electronic and vibrational origins of the observed signals.

The electronic absorption spectrum of a molecule, measured by UV-Visible spectroscopy, is determined by the electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating these spectra with reasonable accuracy. nih.govacs.org The calculation provides the excitation energies (which correspond to absorption wavelengths, λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., n → π, π → π).

For this compound, a TD-DFT calculation, often using a functional like B3LYP or CAM-B3LYP with an appropriate basis set and a solvent model (like the Polarizable Continuum Model, PCM), would be performed. acs.org The predicted spectrum would likely show characteristic π → π* transitions associated with the substituted benzene (B151609) ring and n → π* transitions involving the lone pairs on the oxygen atoms of the carbonyl and hydroxyl groups. The presence of the bromine atom and hydroxyl groups as auxochromes would be expected to cause a bathochromic (red) shift compared to unsubstituted acetophenone (B1666503). Comparing the simulated λmax values with experimentally measured spectra allows for validation of the computational model. acs.org

Table 1: Illustrative TD-DFT Predicted UV-Visible Spectral Data for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 345 | 0.25 | HOMO -> LUMO | π → π* |

| 290 | 0.18 | HOMO-1 -> LUMO | π → π* |

| 265 | 0.05 | HOMO-2 -> LUMO | n → π* |

Note: This table is exemplary and illustrates the type of data generated from a TD-DFT calculation. Actual values would require a specific computational study.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the harmonic vibrational frequencies and their corresponding IR intensities. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

A vibrational analysis of this compound would provide theoretical wavenumbers for all its fundamental vibrational modes. This allows for a detailed assignment of the experimental IR spectrum. Key vibrational modes of interest would include:

O-H stretching: The hydroxyl groups would show distinct stretching frequencies. The C2-OH group, involved in an intramolecular hydrogen bond, is expected to show a broad, lower frequency band compared to the free C4-OH group.

C=O stretching: The carbonyl stretch is a strong, characteristic peak, the position of which is sensitive to conjugation and hydrogen bonding.

C-Br stretching: This vibration would appear in the fingerprint region at a low frequency.

Aromatic C-H and C=C stretching: These are characteristic of the benzene ring.

By correlating the scaled theoretical frequencies with an experimental IR spectrum, each absorption band can be confidently assigned to a specific molecular motion, providing a complete vibrational characterization of the molecule.

Table 2: Example Correlation of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Unscaled Theoretical Frequency | Scaled Theoretical Frequency | Illustrative Experimental Frequency |

|---|---|---|---|

| O-H Stretch (C4-OH, free) | 3750 | 3600 | 3595 |

| O-H Stretch (C2-OH, H-bonded) | 3335 | 3202 | 3200 (broad) |

| C=O Stretch (H-bonded) | 1710 | 1642 | 1640 |

| Aromatic C=C Stretch | 1655 | 1589 | 1590 |

| C-Br Stretch | 615 | 590 | 588 |

Note: This table is for illustrative purposes. The theoretical values are hypothetical and would be obtained from a DFT frequency calculation.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR studies aim to build mathematical models that correlate a molecule's structural or theoretical properties (descriptors) with its chemical reactivity or other activities. This approach allows for the prediction of properties for new or untested compounds.

For a molecule like this compound, DFT can be used to calculate a wide range of electronic descriptors. These descriptors quantify various aspects of the molecule's electronic structure and can be correlated with its reactivity in specific chemical reactions (e.g., electrophilic aromatic substitution, nucleophilic attack at the carbonyl carbon).

Key electronic descriptors include:

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, negative potential would be expected around the oxygen atoms, while positive potential would be found near the hydroxyl hydrogens.

Natural Bond Orbital (NBO) Charges: NBO analysis provides the charge distribution on each atom, offering insight into local reactivity.

These descriptors could be correlated with experimental data, such as reaction rates or, as reported in the literature for this compound, NMR chemical shifts, to build a QSRR model.

Table 3: Hypothetical Electronic Descriptors for this compound

| Descriptor | Illustrative Value | Unit |

|---|---|---|

| E(HOMO) | -6.5 | eV |

| E(LUMO) | -1.8 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Dipole Moment | 3.2 | Debye |

| Electronegativity (χ) | 4.15 | eV |

| Chemical Hardness (η) | 2.35 | eV |

Note: These values are illustrative examples and not based on a specific published study.

DFT is a powerful tool for elucidating reaction mechanisms by locating and calculating the energies of reactants, transition states (TS), intermediates, and products along a reaction coordinate. For this compound, several reactions could be studied theoretically.

One example is the mechanism of electrophilic aromatic substitution. Theoretical calculations could determine whether an incoming electrophile would preferentially attack at the C5 or other positions on the ring. By calculating the activation energies for the formation of the sigma-complex intermediates for each possible pathway, the most likely substitution pattern (regioselectivity) can be predicted. The calculations would show how the directing effects of the hydroxyl (activating, ortho-, para-directing), bromo (deactivating, ortho-, para-directing), and acetyl (deactivating, meta-directing) groups combine to determine the final outcome. The transition state structure would reveal the geometry of the molecule at the peak of the energy barrier, providing critical insight into the reaction dynamics.

Applications of 1 3 Bromo 2,4 Dihydroxyphenyl Ethan 1 One in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The strategic placement of reactive functional groups on the phenyl ring of 1-(3-Bromo-2,4-dihydroxyphenyl)ethan-1-one makes it a highly useful building block for the synthesis of a variety of more complex molecules, including fused heterocyclic compounds, other substituted phenyl ethanones, and chalcone (B49325) derivatives.

Precursor for Fused Heterocyclic Compounds

While direct studies on this compound as a precursor for fused heterocycles are not extensively documented, the reactivity of its structural analogs, such as 2,4-dihydroxyacetophenone and other α-bromoacetophenones, provides significant insight into its synthetic potential. The presence of the ortho-hydroxyl group to the acetyl moiety is particularly important for the synthesis of various oxygen-containing heterocycles.

Flavones and Chromones: One of the most common applications of 2'-hydroxyacetophenones is in the synthesis of flavones and chromones, which are important classes of naturally occurring compounds with a wide range of biological activities. The synthesis of flavones can be achieved through the Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of a chalcone precursor derived from a 2'-hydroxyacetophenone (B8834). For instance, 2'-hydroxyacetophenone can react with an aromatic aldehyde to form a chalcone, which is then treated with hydrogen peroxide in an alkaline medium to yield a flavonol, a 3-hydroxyflavone. It is anticipated that this compound would undergo a similar reaction sequence to produce bromo- and hydroxy-substituted flavones.

Coumarins: 3-Arylcoumarins can be synthesized via the Perkin condensation of salicylaldehydes with phenylacetic acids. While this does not directly involve an acetophenone (B1666503), the structural similarity and the presence of a reactive phenolic hydroxyl group in this compound suggest its potential as a starting material for coumarin (B35378) synthesis through alternative routes, such as those involving the reaction of the corresponding salicylaldehyde (B1680747) derivative.

Benzofurans: The synthesis of benzofurans can be achieved from o-hydroxyphenones through condensation with 1,1-dichloroethylene. This suggests that this compound could be a viable precursor for the synthesis of highly substituted benzofuran (B130515) derivatives.

Aurones: Aurones, another class of flavonoids, are typically synthesized through the oxidative cyclization of 2'-hydroxychalcones. Given that this compound is a precursor to chalcones, it is also an indirect precursor to aurones. The cyclization is often mediated by reagents like mercury(II) acetate (B1210297).

Thiophenes: The α-bromo ketone functionality, which can be introduced at the methyl group of the acetophenone, is a key feature for the synthesis of thiophenes. The Gewald reaction, for example, involves the condensation of an α-halo ketone with a cyano ester and elemental sulfur in the presence of a base to yield highly substituted thiophenes.

The following table summarizes the potential fused heterocyclic compounds that could be synthesized from this compound based on the reactivity of its analogs.

| Heterocyclic Compound Class | General Synthetic Strategy | Key Precursor Derived from this compound |

| Flavones/Flavonols | Claisen-Schmidt condensation followed by Algar-Flynn-Oyamada reaction | Bromo-dihydroxychalcone |

| Coumarins | Perkin condensation of the corresponding salicylaldehyde | 3-Bromo-2,4-dihydroxy-benzaldehyde |

| Benzofurans | Condensation with 1,1-dichloroethylene | This compound |

| Aurones | Oxidative cyclization of a chalcone | Bromo-dihydroxychalcone |

| Thiophenes | Gewald reaction of the corresponding α-bromo ketone | 2,3'-Dibromo-2',4'-dihydroxyacetophenone |

Building Block for Substituted Phenyl Ethanones and Derivatives

The functional groups present in this compound allow for a variety of chemical transformations, leading to a diverse range of substituted phenyl ethanone (B97240) derivatives. The hydroxyl groups, the bromine atom, the aromatic ring, and the acetyl group can all be selectively modified.

Alkylation and Etherification of Hydroxyl Groups: The two hydroxyl groups can undergo O-alkylation to form ethers. Studies on the regioselective alkylation of 2,4-dihydroxyacetophenone have shown that the 4-hydroxyl group is more acidic and therefore more reactive towards alkylation under basic conditions. This allows for the selective introduction of an alkyl group at the 4-position, while the 2-hydroxyl group can remain free or be alkylated under more forcing conditions. This regioselectivity is crucial for synthesizing derivatives with specific substitution patterns.

Substitution of the Bromine Atom: The bromine atom on the aromatic ring can be replaced by other functional groups through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, thus expanding the diversity of accessible derivatives.

Modification of the Acetyl Group: The ketone functionality can be reduced to a secondary alcohol, which can then be further functionalized. The methyl group of the acetyl moiety can be halogenated, typically with reagents like N-bromosuccinimide (NBS), to produce an α-bromoacetophenone. This introduces another reactive site for nucleophilic substitution or for use in the synthesis of heterocyclic compounds.

The following table provides examples of derivatization reactions that can be performed on this compound.

| Reaction Type | Reagents and Conditions | Product Type |

| O-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., Acetone) | Alkoxy-substituted phenyl ethanone |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted phenyl ethanone |

| Reduction | NaBH4, Methanol (B129727) | 1-(3-Bromo-2,4-dihydroxyphenyl)ethanol |

| α-Bromination | N-Bromosuccinimide (NBS), Radical initiator | 2,3'-Dibromo-2',4'-dihydroxyacetophenone |

Intermediate in the Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds that serve as important precursors for flavonoids and other heterocyclic systems. They are typically synthesized through the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an acetophenone and an aromatic aldehyde. researchgate.net

This compound is an ideal starting material for the synthesis of a wide array of substituted chalcones. The reaction involves the deprotonation of the methyl group of the acetophenone to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone.

The presence of the electron-donating hydroxyl groups on the acetophenone ring can influence the reactivity of the starting material and the properties of the resulting chalcone. The general reaction scheme for the synthesis of chalcones from this compound is shown below:

Scheme 1: General scheme for the Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde.

Scheme 1: General scheme for the Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde.

A variety of bases can be used to catalyze the reaction, including sodium hydroxide (B78521), potassium hydroxide, and barium hydroxide. The choice of solvent and reaction conditions can also affect the yield and purity of the product. The resulting chalcones, with their bromo and dihydroxy substitution pattern, are valuable intermediates for further synthetic transformations.

Incorporation into Functional Materials and Polymers

The unique chemical structure of this compound and its derivatives makes them attractive candidates for incorporation into functional materials and polymers. The phenolic hydroxyl groups, in particular, can impart desirable properties such as antioxidant activity and the ability to form strong intermolecular interactions.

Design of Functional Materials with Tunable Reactivity

The incorporation of this compound or its derivatives into polymer backbones can lead to materials with tunable properties. The hydroxyl groups can act as sites for cross-linking, which can improve the thermal and mechanical stability of the polymer. They can also be used to attach other functional molecules, allowing for the fine-tuning of the material's properties for specific applications.

Polyesters and Polyamides: Dihydroxyacetophenone derivatives have been used to synthesize novel monomers for the production of biodegradable polyesters. tandfonline.com These polyesters exhibit good thermal and mechanical properties, making them potential replacements for petroleum-based plastics. Similarly, chalcone-containing monomers have been used to prepare novel aromatic polyamides. tandfonline.com The presence of the chalcone moiety in the polymer side chain can impart photosensitivity, allowing for photocrosslinking upon exposure to UV light.

The reactivity of the functional groups in these polymers can be tuned by chemical modification. For example, the hydroxyl groups can be esterified or etherified to alter the hydrophilicity and reactivity of the polymer. The bromine atom can be used as a handle for post-polymerization modification through cross-coupling reactions.

The following table highlights the potential for creating tunable functional polymers from this compound derivatives.

| Polymer Type | Monomer Derived from this compound | Tunable Properties | Potential Applications |

| Polyesters | Diacid or diol derivative | Thermal stability, mechanical strength, biodegradability | Biodegradable packaging |

| Polyamides | Diacid or diamine derivative containing a chalcone moiety | Solubility, thermal stability, photosensitivity | Photoresists, cross-linkable materials |

| Phenolic Resins | Direct polymerization with formaldehyde | Cross-linking density, thermal resistance | Adhesives, coatings |

Exploration in Optoelectronic Applications (e.g., sensors, biosensors)

Chalcone derivatives are known to possess interesting photophysical properties, including fluorescence, which makes them suitable for use in optoelectronic applications such as fluorescent sensors and biosensors. tandfonline.comacs.orgnih.gov The fluorescence of chalcones often arises from an intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through the conjugated π-system.

The chalcones derived from this compound are expected to exhibit fluorescence, with the hydroxyl groups acting as electron donors and the carbonyl group as an electron acceptor. The emission properties of these chalcones can be sensitive to their local environment, a phenomenon known as solvatochromism. derpharmachemica.comrsc.orgderpharmachemica.com This sensitivity can be exploited for the development of sensors that detect changes in polarity or the presence of specific analytes.

Fluorescent Chemosensors: Chalcone-based fluorescent chemosensors have been developed for the detection of various metal ions, including Fe³⁺ and Cu²⁺. tandfonline.comacs.org The binding of the metal ion to the chalcone can cause a change in its fluorescence intensity or a shift in its emission wavelength, allowing for the quantitative detection of the ion. The design of the chalcone can be tailored to achieve high selectivity for a particular analyte.

The photophysical properties of a series of chalcone-based fluorescent dyes have been studied, revealing that they exhibit strong emission and large Stokes shifts, which are desirable properties for bioimaging applications. nih.govnih.gov These dyes have been shown to preferentially accumulate in cancer cells, highlighting their potential as fluorescent probes for cancer diagnosis.

The following table summarizes the key photophysical properties of related chalcone derivatives and their potential applications in optoelectronics.

| Chalcone Derivative Type | Key Photophysical Property | Potential Optoelectronic Application |

| Donor-π-Acceptor Chalcones | Intramolecular Charge Transfer (ICT) Fluorescence | Fluorescent probes for bioimaging |

| Chalcones with Chelating Moieties | Analyte-induced change in fluorescence | Fluorescent chemosensors for metal ions |

| Solvatochromic Chalcones | Environment-sensitive fluorescence | Polarity sensors |

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Site-Selective Functionalization

The presence of multiple reactive sites on the 1-(3-Bromo-2,4-dihydroxyphenyl)ethan-1-one molecule—including two hydroxyl groups, a bromine atom, and several aromatic C-H bonds—poses a significant challenge for selective chemical modification. Future research will heavily focus on the design of sophisticated catalytic systems capable of targeting a specific site with high precision, thereby avoiding the need for cumbersome protection-deprotection steps.

An ideal approach involves catalyst control, where a suite of catalysts could be used to achieve specific site-selective C–H functionalization at will, overcoming the inherent reactivity preference of the substrate. nih.gov For instance, developing dirhodium or palladium catalysts could enable the selective functionalization of the C-H bond ortho to the acetyl group or one of the hydroxyl groups. nih.gov The goal is to create catalysts that can differentiate between the various C-H bonds and the C-Br bond on the aromatic ring, as well as the two non-equivalent hydroxyl groups. This would allow for the controlled introduction of new functional groups, leading to a diverse library of derivatives from a single starting material. Research in this area may explore metal-organic frameworks (MOFs) or customized ligands that create a specific steric and electronic environment around the metal center to guide its reactivity to a single desired position on the phenyl ring.

Table 1: Potential Catalytic Strategies for Site-Selective Functionalization

| Target Site | Potential Catalytic Approach | Desired Transformation | Research Focus |

| C-H bond (position 5) | Directed C-H Activation (e.g., Pd-catalysis) | Arylation, Alkylation, etc. | Design of directing groups or specialized ligands. |

| C-H bond (position 6) | Sterically-controlled C-H functionalization | Introduction of bulky substituents | Development of bulky catalyst systems like dirhodium tetrakis-triarylcyclopropanecarboxylates. nih.gov |

| C-Br bond | Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | C-C or C-N bond formation | Development of catalysts with high turnover numbers and functional group tolerance. |

| 2-OH vs. 4-OH group | Regioselective O-alkylation or O-acylation | Selective protection or functionalization | Enzyme-mimicking catalysts or phase-transfer catalysis. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of complex molecules like this compound are poised to benefit significantly from the adoption of flow chemistry and automated synthesis. researchgate.netmpg.de Continuous flow processes offer superior control over reaction parameters such as temperature, pressure, and reaction time compared to traditional batch synthesis. researchgate.netjst.org.in This precise control can lead to higher yields, improved purity, and enhanced safety, particularly when dealing with hazardous reagents or highly exothermic reactions. jst.org.innih.gov

Automated platforms can integrate synthesis, purification, and analysis into a seamless workflow. mpg.de For the derivatization of this compound, an automated system could rapidly screen a wide range of catalysts and reaction conditions for a specific transformation, accelerating the discovery of optimal synthetic routes. Furthermore, coupling flow reactors with in-line analytical techniques (e.g., NMR, IR spectroscopy) allows for real-time monitoring and data collection, which can be used to build kinetic models and further optimize processes. researchgate.net This approach is particularly powerful for creating large libraries of derivatives for high-throughput screening in drug discovery. researchgate.net

Computational Design and Virtual Screening for New Derivatives

Computational chemistry is becoming an indispensable tool in modern chemical research. In the context of this compound, computational methods can guide the synthesis of new derivatives with desired properties, thereby reducing the trial-and-error nature of traditional chemical synthesis.

Virtual screening is a powerful computational technique used to evaluate large libraries of chemical structures to identify those most likely to bind to a biological target, such as a protein or enzyme. longdom.orgnih.gov Starting with the core structure of this compound, researchers can computationally generate thousands of virtual derivatives by adding different substituents at various positions. These virtual libraries can then be docked into the active site of a target protein to predict their binding affinity. jddtonline.info This process helps prioritize which derivatives are most promising to synthesize and test experimentally, saving considerable time and resources. longdom.orgjddtonline.info Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can further refine predictions by correlating structural features with biological activity. longdom.orgjddtonline.info

Table 2: Example of a Virtual Screening Workflow for New Derivatives

| Step | Technique | Purpose | Outcome |

| 1. Library Generation | Combinatorial enumeration | Create a large virtual library of derivatives based on the core scaffold. | A set of several thousand hypothetical compound structures. |

| 2. Initial Filtering | ADMET Prediction | In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | A smaller, more drug-like subset of candidate molecules. |

| 3. Molecular Docking | Structure-Based Virtual Screening | Predict the binding mode and affinity of each candidate to a specific biological target. | A ranked list of compounds based on their predicted binding scores. nih.govresearchgate.net |

| 4. Refinement | Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the top-ranked ligand-protein complexes to assess stability. | Confirmation of stable binding interactions for a few high-priority candidates. nih.govnih.gov |

| 5. Synthesis Prioritization | Final Selection | Select the most promising candidates for chemical synthesis and biological evaluation. | A small number of target molecules for laboratory work. |

Exploration of Sustainable and Eco-Friendly Synthetic Methodologies

In line with the principles of green chemistry, future research will seek to develop more environmentally benign methods for the synthesis of this compound and its derivatives. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

Key areas of exploration include the use of greener solvents (e.g., water, supercritical CO2, or biodegradable ionic liquids) to replace volatile organic compounds. Another major focus is the development of catalytic reactions to replace stoichiometric reagents, which improves atom economy and reduces waste. rsc.org For example, catalytic bromination using H2O2 and NaBr is a greener alternative to using elemental bromine. One-pot, multi-component reactions, where multiple chemical transformations occur in a single reaction vessel, are also highly desirable as they reduce the need for intermediate purification steps, saving time, energy, and solvents. mdpi.com The ultimate goal is to design synthetic pathways that are not only efficient and high-yielding but also have a minimal environmental footprint. rsc.orgmdpi.com

Advanced Characterization Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The application of advanced characterization techniques will be pivotal in elucidating the intricate details of reactions involving this compound.